N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
CAS No.: 1185057-73-1
Cat. No.: VC5889933
Molecular Formula: C19H13N3O5S2
Molecular Weight: 427.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185057-73-1 |
|---|---|
| Molecular Formula | C19H13N3O5S2 |
| Molecular Weight | 427.45 |
| IUPAC Name | N-(2-methoxyphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide |
| Standard InChI | InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23) |
| SMILES | COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Formula
The compound’s molecular formula is C₁₉H₁₃N₃O₅S₂, with a molecular weight of 427.45 g/mol. Its structure integrates multiple heterocyclic systems, including a quinazoline backbone fused with thiazole and dioxolo rings. The presence of a 2-methoxyphenyl carboxamide substituent adds steric and electronic complexity.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1185057-73-1 |
| Molecular Formula | C₁₉H₁₃N₃O₅S₂ |
| Molecular Weight | 427.45 g/mol |
| SMILES Notation | COC1=CC=CC=C1NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 |
| InChI Key | InChI=1S/C19H13N3O5S2/c1-25-12-5-3-2-4-10(12)20-18(24)15-16-21-17(23)9-6-13-14(27-8-26-13)7-11(9)22(16)19(28)29-15/h2-7H,8H2,1H3,(H,20,24)(H,21,23) |
Structural Features and Functional Groups
The molecule’s architecture comprises:
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A thiazolo[3,4-a]quinazoline core, which confers rigidity and planar geometry.
-
A 1,3-dioxolo[4,5-g]
fused ring system, introducing oxygen-containing heterocycles. -
A 5-oxo-1-thioxo motif, contributing to electrophilic reactivity.
-
An N-(2-methoxyphenyl) carboxamide group, which may influence solubility and binding interactions.
The thione (C=S) and ketone (C=O) groups at positions 1 and 5, respectively, create potential sites for hydrogen bonding and metal coordination.
Synthesis and Characterization
Analytical Characterization
Key characterization data likely includes:
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FT-IR: Peaks at ~1670 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C=S), and ~1100 cm⁻¹ (C-O-C from dioxolo).
-
NMR:
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¹H NMR: Signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH groups (δ ~10 ppm).
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¹³C NMR: Resonances for carbonyl carbons (~δ 165–175 ppm) and thiocarbonyl (~δ 190 ppm).
-
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MS (ESI): Molecular ion peak at m/z 428.45 [M+H]⁺.
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound’s limited aqueous solubility (predicted LogP ≈ 2.8) necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution. Stability studies under varying pH and temperature conditions remain unreported, though the dioxolo and thiazole rings may confer resistance to hydrolytic degradation.
Table 2: Hypothetical Biological Targets
| Target Class | Mechanism of Action |
|---|---|
| Tyrosine Kinases | ATP-binding site competition |
| Bacterial Dihydrofolate Reductase | Substrate analog inhibition |
| DNA Topoisomerase II | Intercalation or cleavage complex stabilization |
Research Applications and Experimental Use
Chemical Probes and Tool Compounds
This compound may serve as:
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A fluorescent probe due to extended π-conjugation.
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A crystallography standard for resolving complex heterocyclic structures.
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A substrate for studying cytochrome P450-mediated oxidation of thioamides.
Structure-Activity Relationship (SAR) Studies
Modifications to explore SAR could include:
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Replacing the 2-methoxyphenyl group with other aryl moieties.
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Varying the oxidation state of sulfur (e.g., sulfoxide or sulfone derivatives).
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Introducing substituents at the quinazoline C-8 position.
Future Directions and Research Gaps
Priority Investigations
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Synthetic Optimization: Develop scalable routes with improved yields.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in model systems.
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Target Deconvolution: Employ phenotypic screening and chemoproteomics to identify molecular targets.
Collaborative Opportunities
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Academic-Industrial Partnerships: For high-throughput screening against oncology or infectious disease panels.
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Computational Modeling: Molecular dynamics simulations to predict binding modes.
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